molecular formula C9H14N2O4 B2840475 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid CAS No. 926237-98-1

5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid

Cat. No.: B2840475
CAS No.: 926237-98-1
M. Wt: 214.221
InChI Key: OTMZYGMITILGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Medicinal Chemistry

5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid has been investigated for its potential therapeutic properties. Studies have explored its role as a biochemical probe and its applications in drug design, particularly in the development of compounds targeting neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including multidrug-resistant organisms. In vitro studies have demonstrated that certain synthesized analogs possess minimum inhibitory concentration (MIC) values as low as 2 µg/mL against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Chemical Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis. It can participate in reactions such as oxidation, reduction, and substitution, leading to the formation of diverse chemical entities.

Material Science

In industrial applications, this compound is explored for its potential use in developing new materials. Its chemical properties may contribute to advancements in polymer chemistry and the creation of innovative materials with specific functionalities.

Case Study 1: Neuroprotective Properties

A study focused on hybrid compounds derived from curcumin and melatonin demonstrated that modifications involving this compound resulted in significant neuroprotection in cellular models of Alzheimer's disease. The lead compound exhibited an EC50 value of 27.60 ± 9.4 nM, indicating potent biological activity and supporting further optimization for therapeutic use .

Case Study 2: Antibacterial Evaluation

In another investigation, derivatives of this compound were synthesized and tested against several pathogenic bacteria. The results showed promising antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential role in addressing antibiotic resistance .

Compound NameActivity TypeMIC (µg/mL)Target Organisms
This compoundAntibacterial2MRSA, Staphylococcus aureus
Hybrid Compound (Curcumin-Melatonin)Neuroprotective27.60MC65 Cells (Alzheimer's model)

Table 2: Synthetic Routes

Reaction TypeReagents UsedConditions
OxidationPotassium permanganateAqueous medium, elevated temp
ReductionSodium borohydrideMethanol, room temperature
SubstitutionAlkyl halides + Sodium hydroxideBase-catalyzed

Mechanism of Action

The mechanism of action of 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Biological Activity

5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid, with the CAS number 926237-98-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse sources.

  • Molecular Formula : C₉H₁₄N₂O₄
  • Molecular Weight : 214.22 g/mol
  • Solubility : Highly soluble in water (227 mg/ml) .

Research indicates that this compound may act on various biological pathways, particularly in the context of neuroprotection and enzyme inhibition.

Neuroprotective Effects

A study demonstrated that compounds similar to this compound exhibited neuroprotective properties in cellular models of neurodegenerative diseases. The compound was evaluated in MC65 cells, a model for Alzheimer's disease, where it showed significant protection against oxidative stress-induced cell death .

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in pathological processes:

Enzyme Target Effect Reference
KDM1AInhibition leading to reduced cell proliferation
CaspasesPotential role as an inhibitor

Case Studies and Applications

  • Neuroprotection : In a study involving MC65 cells, the compound demonstrated a protective effect against amyloid-beta-induced toxicity, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Enzyme Inhibition : Research indicates that derivatives of this compound may serve as potent inhibitors of elastase and other serine proteases, which are implicated in inflammatory responses and tissue remodeling .

Toxicology and Safety Profile

The safety profile of this compound has been assessed through various studies. Hazard statements indicate potential risks such as skin irritation and eye damage upon exposure . Therefore, appropriate handling precautions are recommended.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxo-5-(3-oxopiperazin-1-yl)pentanoic acid, and how can reaction yields be maximized?

  • Methodological Answer : A multi-step synthesis involving piperazine derivatives and ketopentanoic acid precursors is typical. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the piperazine and pentanoic acid moieties.
  • Oxidation control : Employ mild oxidizing agents (e.g., TEMPO/NaClO) to avoid over-oxidation of the ketone group.
  • Purification : Chromatography (silica gel or HPLC) is critical due to polar byproducts. Yields can be improved by optimizing solvent polarity (e.g., DMF/water mixtures) and temperature (25–40°C) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the presence of the piperazine ring (δ 3.2–3.8 ppm for N–CH2_2) and ketone (δ 210–215 ppm in 13C^{13}C).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 257.12) and fragments (e.g., loss of CO2_2 at m/z 213).
  • IR : Strong absorbance at ~1700 cm1^{-1} (C=O stretch) and ~1650 cm1^{-1} (amide I band) .

Q. How can aqueous solubility and stability of this compound be assessed for in vitro studies?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated biological fluids, using UV-Vis or HPLC to quantify saturation.
  • Stability : Monitor degradation via LC-MS under physiological conditions (37°C, 24–72 hours). Adjust pH or use lyophilization to enhance stability .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to enzyme targets (e.g., proteases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonds with catalytic residues).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies, validated against experimental IC50_{50} values .

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Assay Validation : Cross-check using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).
  • Experimental Conditions : Ensure consistency in buffer composition (e.g., ionic strength), enzyme source, and inhibitor pre-incubation time.
  • Data Normalization : Use reference standards (e.g., known protease inhibitors) to calibrate inter-lab variability .

Q. What strategies mitigate off-target effects when studying this compound in cellular models?

  • Methodological Answer :

  • Proteomic Profiling : Perform affinity pulldown followed by LC-MS/MS to identify unintended binding partners.
  • CRISPR Screening : Use genome-wide knockout libraries to pinpoint pathways affected by the compound.
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} ratios to differentiate specific vs. nonspecific effects .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Systematically vary the piperazine substituents (e.g., alkylation, aryl groups) and ketone position.
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors/donors.
  • Data Analysis : Apply multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :

  • Rodent Studies : Administer IV/PO doses (1–10 mg/kg) and collect plasma for LC-MS/MS analysis of Cmax_{max}, Tmax_{max}, and half-life.
  • Tissue Distribution : Use radiolabeled 14C^{14}C-analogs to quantify accumulation in target organs.
  • Metabolite ID : Perform HR-MS/MS on urine/bile to detect phase I/II metabolites .

Q. Key Notes

  • Advanced Techniques : Emphasized computational modeling, proteomics, and CRISPR screening for mechanistic studies .
  • Contradiction Resolution : Highlighted assay standardization and data normalization to address variability .

Properties

IUPAC Name

5-oxo-5-(3-oxopiperazin-1-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c12-7-6-11(5-4-10-7)8(13)2-1-3-9(14)15/h1-6H2,(H,10,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMZYGMITILGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.